![molecular formula C24H21ClN4O2S2 B2470437 4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide CAS No. 1207006-92-5](/img/structure/B2470437.png)
4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide
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Description
4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C24H21ClN4O2S2 and its molecular weight is 497.03. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivatives
The chemical compound 4-(2-((2-((2-chlorobenzyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide and its derivatives have been the subject of research due to their potential in various scientific applications. One area of focus is the synthesis and mass spectral fragmentation patterns of related thiazole and imidazolidine derivatives. These compounds are synthesized through cyclization processes involving specific precursors and reagents, leading to a variety of derivatives with potentially useful biological properties. For instance, reaction of certain imidazolidine compounds with hydrazine hydrate and acetic anhydride yields derivatives with modified functional groups, offering a pathway for the creation of compounds with tailored chemical properties (Mohamed, Unis, & El-Hady, 2006).
Antitumor Activity
Research into imidazole derivatives, including those structurally related to this compound, has revealed their potential antitumor activity. Specific bis(2-chloroethyl)amino derivatives of imidazole have shown promise in preclinical testing stages for antitumor drug development. These structures are intriguing for both the synthesis of new antitumor drugs and the exploration of compounds with diverse biological properties, highlighting the potential of imidazole derivatives in cancer therapy research (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Antimicrobial and Antiulcer Applications
Further research into substituted imidazole and thiophene derivatives has explored their potential for antimicrobial and antiulcer applications. Synthesis routes for new imidazo[1,2-a]pyridines substituted at specific positions have been developed, aiming at potential antisecretory and cytoprotective antiulcer agents. Although some derivatives did not show significant antisecretory activity, they exhibited notable cytoprotective properties, suggesting a potential role in the development of new antiulcer medications (Starrett, Montzka, Crosswell, & Cavanagh, 1989).
properties
IUPAC Name |
4-[2-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]sulfanylimidazol-1-yl]-N-(thiophen-2-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O2S2/c25-21-6-2-1-4-18(21)14-27-22(30)16-33-24-26-11-12-29(24)19-9-7-17(8-10-19)23(31)28-15-20-5-3-13-32-20/h1-13H,14-16H2,(H,27,30)(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHJYHQGHGADND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CS4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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